3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2. It is a derivative of beta-alanine, where the amino group is substituted with a 2,6-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2,6-difluorobenzonitrile.
Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amino Acid Formation: The resulting amine undergoes a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding alpha-amino nitrile.
Hydrolysis: The alpha-amino nitrile is hydrolyzed under acidic conditions to yield 3-Amino-3-(2,6-difluorophenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 3-Nitro-3-(2,6-difluorophenyl)propanoic acid.
Reduction: 3-Amino-3-(2,6-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity. Alternatively, it may stabilize the enzyme-substrate complex, enhancing the enzyme’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride
Uniqueness
3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The 2,6-difluoro substitution pattern may confer distinct steric and electronic properties, making it particularly suitable for certain applications compared to its isomers.
Properties
IUPAC Name |
3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOFWJNLOMRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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